Product packaging for [2-(4-Nitrophenoxy)acetyl]urea(Cat. No.:CAS No. 861521-64-4)

[2-(4-Nitrophenoxy)acetyl]urea

Cat. No.: B2883580
CAS No.: 861521-64-4
M. Wt: 239.187
InChI Key: FUPVGBDNZQTZRU-UHFFFAOYSA-N
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Description

[2-(4-Nitrophenoxy)acetyl]urea ( 861521-64-4) is a synthetic organic compound with the molecular formula C₉H₉N₃O₅ and a molecular weight of 239.18 g/mol . This urea derivative features a 4-nitrophenoxy group acetyl-linked to a urea moiety, a structure often associated with significant biological activity in medicinal chemistry research . Urea derivatives are a well-known class in anticancer agent research due to their strong inhibitory activities against various kinases, such as receptor tyrosine kinases (RTKs) and Raf kinases . Compounds like this are valuable for researchers exploring structure-activity relationships (SAR) in the development of novel therapeutic agents, particularly in oncology. The presence of the nitro group and the urea moiety makes this compound a versatile building block or intermediate for further chemical synthesis and biological evaluation in drug discovery programs . This product is provided for Research Use Only and is strictly intended for laboratory and further manufacturing use. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O5 B2883580 [2-(4-Nitrophenoxy)acetyl]urea CAS No. 861521-64-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-carbamoyl-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O5/c10-9(14)11-8(13)5-17-7-3-1-6(2-4-7)12(15)16/h1-4H,5H2,(H3,10,11,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPVGBDNZQTZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Nitrophenoxy Acetyl Urea

Diverse Synthetic Routes and Reaction Conditions

The primary route for the synthesis of [2-(4-Nitrophenoxy)acetyl]urea involves a two-step process. The first step is the synthesis of the precursor, 2-(4-nitrophenoxy)acetic acid, which is then converted to its acyl chloride. The subsequent reaction of the acyl chloride with urea (B33335) yields the target molecule. lookchem.com

A common method for preparing 2-(4-nitrophenoxy)acetic acid involves the Williamson ether synthesis. This reaction is conducted by treating 4-nitrophenol (B140041) with chloroacetic acid in the presence of a base. mdpi.com An alternative approach includes the reaction of phenol (B47542) with monochloroacetic acid. chemicalbook.com The resulting acid is then treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to form 2-(4-nitrophenoxy)acetyl chloride. google.com The final step is the reaction of this acyl chloride with urea. lookchem.com

An analogous reaction has been reported for the synthesis of N-(2-chloro-4-nitrophenoxyacetyl)ethyleneurea, where 2-chloro-4-nitrophenoxy acetyl chloride is reacted with ethylenethiourea (B1671646) in the presence of triethylamine (B128534) in a solvent like anhydrous trichloroethylene, followed by heating under reflux. google.com This suggests that a similar base-catalyzed condensation would be effective for the synthesis of this compound.

Optimization of Reaction Parameters for this compound Synthesis

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

For the synthesis of the precursor, 2-(4-nitrophenoxy)acetic acid, the reaction of 4-nitrophenol with chloroacetic acid can be optimized. For instance, in the synthesis of similar phenoxyacetic acids, refluxing the reactants in an aqueous medium is a common practice. farmaciajournal.com The pH of the reaction mixture is also a critical factor, often adjusted with a base like sodium hydroxide (B78521). chemicalbook.com

In the final step of reacting 2-(4-nitrophenoxy)acetyl chloride with urea, the reaction conditions can be adapted from similar syntheses of N-acylureas. The use of a non-protic solvent is generally preferred to prevent the hydrolysis of the acyl chloride. The reaction temperature is typically kept low initially and may be raised to drive the reaction to completion. The presence of a base, such as triethylamine, can be beneficial to neutralize the hydrochloric acid generated during the reaction. google.com

The following table summarizes typical reaction conditions for the synthesis of related phenoxyacetic acid derivatives, which can be adapted for the synthesis of this compound.

ReactantsSolventCatalyst/BaseTemperatureYieldReference
4-Nitrophenol, Chloroacetic acidWaterSodium HydroxideReflux- chemicalbook.comfarmaciajournal.com
2-Chloro-4-nitrophenoxy acetyl chloride, EthylenethioureaAnhydrous TrichloroethyleneTriethylamineReflux- google.com
3-Fluoro-4-nitrophenol, Chloroacetic acid---- mdpi.com
Phenylurea, Chloroacetyl chloride----
2-(4-nitrophenoxy)acetyl chloride, Urea---- lookchem.com

High-Yield Synthesis Strategies for this compound

Achieving a high yield of this compound hinges on the efficient execution of each synthetic step. For the synthesis of the 2-(4-nitrophenoxy)acetic acid precursor, a study on similar 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives demonstrated high yields when the reaction was carried out under microwave irradiation in a solvent-free and catalyst-free environment. farmaciajournal.comfarmaciajournal.com This method presents a promising strategy for the high-yield synthesis of the precursor.

For the conversion of the carboxylic acid to the acyl chloride, the use of oxalyl chloride or thionyl chloride is standard and generally proceeds in high yield. The subsequent reaction with urea to form the final product can be optimized for high yield by carefully controlling the reaction conditions as described above. The purification of the final product, for example by recrystallization from a suitable solvent like ethanol (B145695), is also critical for obtaining a high-purity, high-yield product. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. This involves considering aspects such as the use of greener solvents, catalysts, and energy-efficient reaction conditions.

Solvent-Free and Catalytic Approaches

A significant advancement in the green synthesis of the phenoxyacetic acid precursor is the use of microwave-assisted, solvent-free, and catalyst-free methods. farmaciajournal.comfarmaciajournal.com This approach not only eliminates the need for potentially harmful organic solvents but also often leads to shorter reaction times and higher yields. The synthesis of various 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives has been successfully demonstrated using this green methodology. farmaciajournal.com

For the urea formation step, traditional methods often employ chlorinated solvents. A greener alternative would be to explore the use of more benign solvents or even water, if the reactivity of the acyl chloride can be managed. Recent research has shown the successful synthesis of N-substituted ureas in water, which is an environmentally friendly solvent.

Atom Economy and E-Factor Considerations

Atom economy and the Environmental (E)-factor are key metrics for evaluating the "greenness" of a chemical process. Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated per unit of product.

Derivatization and Analog Synthesis from this compound Precursors

The precursors of this compound, particularly 2-(4-nitrophenoxy)acetic acid, are versatile intermediates for the synthesis of a variety of derivatives and analogs.

The carboxylic acid group of 2-(4-nitrophenoxy)acetic acid can be readily converted into other functional groups. For example, it can be esterified to form compounds like methyl 2-(4-nitrophenoxy)acetate. beilstein-journals.org It can also be reacted with various amines to produce a range of N-substituted amides. A study on the synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrated the condensation of the corresponding carboxylic acid with various anilines to produce a library of compounds. mdpi.com

Furthermore, the nitro group on the phenyl ring offers a handle for further chemical transformations. It can be reduced to an amino group, which can then be subjected to a wide array of reactions, such as diazotization followed by coupling reactions, or acylation to form amides. This opens up possibilities for the synthesis of a diverse range of analogs with potentially different chemical and physical properties.

Strategies for Structural Modification at the Urea Moiety

The urea functional group is a versatile platform for structural alterations. The presence of N-H bonds in the urea moiety of this compound provides opportunities for substitution, which can significantly alter the compound's chemical and physical properties. nih.gov

One primary strategy involves the reaction of the terminal urea nitrogen with various electrophiles. For instance, N-acylation can be achieved by reacting the parent urea with acyl chlorides or anhydrides. This introduces an acyl group, which can modulate the electronic properties and hydrogen bonding capabilities of the molecule. nih.gov Similarly, N-alkylation can introduce alkyl groups.

Another significant modification strategy is the reaction with isocyanates. The classical approach to forming unsymmetrical ureas involves the reaction of an amine with an isocyanate. nih.gov In the context of modifying this compound, one could envision synthetic pathways where a precursor amine is reacted with an isocyanate, or where the existing urea is further modified. For example, studies on similar structures have shown that introducing bulky hydrophobic groups or different acyl groups can dramatically influence molecular interactions. nih.gov

Table 1: Potential Modifications at the Urea Moiety

Modification Type Reagent Class Potential Product Expected Outcome
N-Acylation Acyl Halides, Anhydrides N-Acyl-[2-(4-nitrophenoxy)acetyl]urea Alters electronic properties and hydrogen bonding. nih.gov
N-Alkylation Alkyl Halides N-Alkyl-[2-(4-nitrophenoxy)acetyl]urea Increases lipophilicity.
Reaction with Isocyanates Isocyanates N,N'-Disubstituted Acylurea Forms more complex urea derivatives. nih.gov

Exploration of Substituent Effects on the Phenoxy Ring

The existing nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the phenoxy ring and the acidity of the phenoxy ether's benzylic protons. The effect of other substituents can be explored by synthesizing analogues with varied functional groups. For example, a derivative, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2-fluoro-4-nitrophenoxy)acetyl]urea, introduces a fluorine atom at the ortho position to the nitro group. molport.com Halogens like fluorine can introduce new electronic effects and potentially form halogen bonds, which can alter intermolecular interactions. nih.gov

The synthesis of such derivatives would typically involve starting with a correspondingly substituted nitrophenol. For instance, reacting a substituted 4-nitrophenol with chloroacetyl chloride would yield a substituted phenoxyacetyl chloride, which can then be reacted with urea to form the desired derivative. Studies on analogous phenyl urea compounds have shown that substituents on the phenyl ring, such as chloro, bromo, or methoxy (B1213986) groups, significantly affect the compound's properties and activity. sci-hub.sersc.org

The reduction of the nitro group to an amino group represents a significant transformation, converting a strongly electron-withdrawing group into a strongly electron-donating one. This change dramatically alters the electronic character of the phenoxy ring. acs.org This new amino group can then serve as a handle for further functionalization, such as acylation or diazotization.

Purification and Isolation Techniques for this compound and Derivatives

The successful synthesis of this compound and its derivatives is contingent upon effective purification and isolation techniques to ensure the removal of unreacted starting materials, catalysts, and by-products. The solid nature of many urea derivatives lends itself well to several standard laboratory procedures.

Recrystallization is a primary method for purifying solid organic compounds. The choice of solvent is crucial. For urea derivatives, polar solvents like ethanol or acetonitrile (B52724) are often effective. mdpi.comresearchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly. The desired compound crystallizes out, leaving impurities dissolved in the mother liquor. The purified solid is then collected by filtration. researchgate.net

Chromatography is a highly versatile purification technique.

Gravity Flow Column Chromatography: This method is used for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and elution with a mobile phase (a solvent or mixture of solvents). It is a common technique for purifying reaction mixtures. thermofisher.com

Gel Filtration Chromatography: This technique separates molecules based on their size. It has been used in the purification of various compounds and can be effective for removing aggregates or contaminants of significantly different molecular weight. nih.gov

Filtration and Washing are simple yet essential steps. After synthesis, the crude product often precipitates out of the reaction mixture. It can be isolated by filtration and then washed with a suitable solvent in which the desired product is insoluble, but the impurities are soluble. rsc.org For instance, after precipitation, washing with water or a dilute acid/base solution can remove ionic impurities. researchgate.net

For more complex mixtures or for achieving very high purity, a combination of these techniques is often employed. For example, an initial purification by recrystallization might be followed by column chromatography for final polishing. nih.gov The specific method chosen depends on the scale of the reaction, the physical properties of the target compound, and the nature of the impurities.

Advanced Spectroscopic and Structural Elucidation of 2 4 Nitrophenoxy Acetyl Urea

Vibrational Spectroscopic Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopic Analysis of Key Functional Groups

A hypothetical IR spectrum of [2-(4-Nitrophenoxy)acetyl]urea would be expected to show characteristic absorption bands for its various functional groups. The N-H stretching vibrations of the urea (B33335) and amide groups would likely appear as distinct bands in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations of the urea and acetyl groups would be anticipated as strong absorptions in the 1650-1750 cm⁻¹ range. Furthermore, the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group would be expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-O-C ether linkage would likely exhibit stretching vibrations in the 1000-1250 cm⁻¹ region. However, without experimental data, the precise frequencies and intensities of these bands remain speculative.

Raman Spectroscopic Investigation of Molecular Vibrations

Raman spectroscopy would provide complementary information to the IR spectrum. The symmetric vibrations of the nitro group and the aromatic ring are typically strong in Raman spectra. The skeletal vibrations of the entire molecule would also be observable. A detailed Raman analysis would aid in a more complete assignment of the vibrational modes of this compound. Currently, no experimental Raman data for this compound is available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.

Unambiguous Proton (¹H) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound would provide information on the chemical environment of each proton. The protons on the p-substituted aromatic ring would likely appear as two distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm). The methylene (B1212753) (-CH₂-) protons adjacent to the ether oxygen and the carbonyl group would be expected to resonate in the δ 4.0-5.0 ppm range. The N-H protons of the urea and amide functionalities would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

Carbon (¹³C) NMR Chemical Shift Analysis and Connectivity

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbons of the urea and acetyl groups would be expected to have chemical shifts in the δ 150-180 ppm region. The aromatic carbons would resonate between δ 110-160 ppm, with the carbon bearing the nitro group and the carbon attached to the ether oxygen showing distinct shifts. The methylene carbon would likely appear in the δ 60-70 ppm range.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons that are coupled to each other, for instance, confirming the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the methylene and aromatic CH signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connectivity between the nitrophenoxy group, the acetyl linker, and the urea moiety.

The absence of any published research containing these 2D NMR experiments for this compound means that a definitive, experimentally-verified structural confirmation is not possible at this time.

Solid-State NMR Studies on this compound

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. rsc.orgresearchgate.netmdpi.com For this compound, SSNMR can provide valuable insights into the local chemical environments of the carbon (¹³C) and nitrogen (¹⁵N) nuclei within the crystal lattice.

Furthermore, studies on related nitrophenyl compounds have demonstrated the sensitivity of ¹³C CP/MAS NMR in detecting non-equivalent molecules within a crystal unit cell. nih.gov Signal splitting in the spectrum can indicate the presence of multiple, crystallographically independent molecules, a phenomenon that could also be investigated for this compound. nih.gov Advanced SSNMR experiments could also probe internuclear distances and the dynamics of specific molecular fragments, such as the rotation of the phenyl ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a molecule's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. rsc.org For this compound (C₉H₉N₃O₅), the theoretical monoisotopic mass is 239.05421 Da. uni.lu HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula. nih.gov

Beyond confirming the elemental composition, HRMS coupled with fragmentation techniques (MS/MS) can provide structural information. While specific fragmentation data for this compound is not detailed in the provided search results, a general fragmentation pattern can be predicted. The molecule would likely undergo cleavage at the amide and ether linkages. Common fragments would include ions corresponding to the 4-nitrophenoxy group and the acetylurea (B1202565) moiety. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the identity of the compound.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and potentially measured. For the [M+H]⁺ adduct of this compound, a predicted CCS value is 146.3 Ų. uni.lu

X-ray Crystallographic Analysis of this compound

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, revealing atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. rsc.orgnih.gov

While a specific crystal structure determination for this compound is not available in the search results, the general methodology involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to determine the unit cell parameters (the dimensions and angles of the repeating unit of the crystal lattice) and the space group, which describes the symmetry of the crystal. For related urea derivatives, various crystal systems, including orthorhombic, have been observed. researchgate.net

The conformation of the this compound molecule in the solid state would be defined by a series of torsion angles. Key among these would be the angles describing the rotation around the C-O ether bond, the C-C bond of the acetyl group, and the C-N bonds of the urea moiety. The urea functionality itself can adopt different conformations, with the trans,trans conformation often being favored in N,N'-disubstituted ureas in the solid state. nih.gov However, intramolecular hydrogen bonding or crystal packing forces could lead to deviations from this ideal geometry. The planarity of the urea group and the orientation of the nitrophenyl ring relative to the rest of the molecule would be crucial aspects revealed by a crystallographic study.

The urea group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), making it highly likely that this compound forms extensive hydrogen bonding networks in the solid state. mdpi.com These interactions would play a critical role in stabilizing the crystal structure. The nitro group can also act as a hydrogen bond acceptor. A detailed crystallographic analysis would map out these hydrogen bonds, identifying the donor and acceptor atoms and the corresponding distances and angles. Other intermolecular interactions, such as π-π stacking between the nitrophenyl rings, could also be present and would be quantifiable from the crystal structure data. nih.gov

Organic molecules often exhibit polymorphism, the ability to crystallize in multiple different crystal structures with distinct physical properties. acs.org It is plausible that this compound could also exist in different polymorphic forms, each with a unique crystal packing architecture. researchgate.netacs.org These different forms would arise from variations in the molecular conformation and the network of intermolecular interactions. A comprehensive crystallographic study would involve screening for different polymorphs by varying crystallization conditions and characterizing the resulting crystal structures to understand the relationship between molecular packing and solid-state properties.

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions

The electronic absorption spectrum of this compound is primarily dictated by the chromophoric groups present in its molecular structure. The key chromophores are the 4-nitrophenoxy group and the urea moiety. Analysis of the UV-Vis spectrum provides valuable insights into the electronic transitions within the molecule.

The most significant contributor to the UV-Vis absorption is the 4-nitrophenyl group. This chromophore typically exhibits intense absorption bands in the ultraviolet region. These absorptions are due to π → π* transitions within the benzene (B151609) ring, which are significantly influenced by the presence of the electron-withdrawing nitro group (-NO₂) and the electron-donating ether oxygen. The delocalization of electrons across the aromatic system and the substituents leads to characteristic absorption maxima (λmax).

In a structurally related isomer, (4-{[(4-Nitrophenyl)carbamoyl]amino}phenyl)acetic acid, which also contains the 4-nitrophenyl and urea moieties, a distinct absorption maximum is observed at 249 nm (log ε = 4.08) when measured in ethanol (B145695). mdpi.com This absorption is characteristic of the electronic transitions within the nitrophenyl chromophore. Another compound containing the 4-nitrophenyl group, 1-Phenyl-3-(4-nitrophenyl)-5-(2-thienyl)-2-pyrazoline, displays an absorption peak at a much longer wavelength of 434 nm, which is attributed to the extended conjugation in that specific system. mdpi.com For this compound, the primary absorption is expected in the UV region, consistent with the transitions of the substituted benzene ring.

The urea functional group (-NH-CO-NH-) itself contains non-bonding electrons on the nitrogen and oxygen atoms, as well as a π-system in the carbonyl group. This allows for n → π* transitions. These transitions are typically of lower intensity compared to π → π* transitions and may be observed as a shoulder on the main absorption band or as a separate, weaker band at a longer wavelength. The presence of the acetyl group adjacent to the urea might slightly modify the electronic environment and, consequently, the absorption characteristics.

The electronic spectrum is a composite of the transitions originating from these groups. The high-intensity bands are attributable to the π → π* transitions of the 4-nitrophenoxy part of the molecule. The lower intensity n → π* transitions are associated with the carbonyl and nitro groups. The exact position and intensity of these bands can be influenced by the solvent used for the measurement, due to differential stabilization of the ground and excited states.

Table 1: Representative UV-Vis Absorption Data for a Structurally Related Compound

Compound NameSolventλmax (nm)Molar Absorptivity (log ε)Reference
(4-{[(4-Nitrophenyl)carbamoyl]amino}phenyl)acetic acidEthanol2494.08 mdpi.com

Computational and Theoretical Investigations of 2 4 Nitrophenoxy Acetyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict molecular geometries, electronic structures, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) has become a principal method in computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of organic compounds. DFT calculations are employed to determine the optimized ground state geometry of [2-(4-Nitrophenoxy)acetyl]urea, which corresponds to the most stable arrangement of its atoms.

The electronic structure, once the geometry is optimized, reveals how electrons are distributed within the molecule. This is crucial for understanding the molecule's properties and reactivity.

Table 1: Representative Theoretical Geometric Parameters for a Urea (B33335) Derivative (Note: Data is illustrative and based on general findings for similar compounds, not specifically this compound)

ParameterBond Length (Å)Bond Angle (°)
C=O1.21
C-N (amide)1.37
N-C-N118
C-O-C (ether)1.36
N-O (nitro)1.22

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is empty and can act as an electron acceptor.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be localized on the electron-rich phenoxy and urea moieties, while the LUMO is likely to be concentrated on the electron-withdrawing nitrophenyl group. This distribution of frontier orbitals indicates the likely sites for nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Nitrophenyl Compound (Note: Data is illustrative and based on general findings for similar compounds, not specifically this compound)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.5
HOMO-LUMO Gap4.0

Charge Distribution and Electrostatic Potential Mapping

The distribution of charge within a molecule is fundamental to its interactions with other molecules. This can be analyzed through various methods, including Mulliken population analysis and Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom.

A more visual representation of charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP surface is colored to represent the electrostatic potential, with red indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, and positive potential around the hydrogen atoms of the urea's NH and NH2 groups. iucr.org This mapping is invaluable for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time.

Conformational Landscape and Flexibility of this compound

MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. This provides a trajectory of the molecule's positions and velocities over time, revealing its conformational landscape and flexibility. For this compound, MD simulations can explore the different rotational conformations (rotamers) around the flexible single bonds, such as the C-O-C ether linkage and the C-C bond of the acetyl group.

By analyzing the simulation trajectory, one can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with a biological target, as its conformation can significantly influence its binding affinity. The simulations can be performed in a vacuum or, more realistically, in a solvent to mimic physiological conditions. The flexibility of the molecule, as quantified by parameters like the root-mean-square fluctuation (RMSF) of each atom, can also be determined.

Solvation Effects and Solvent Interactions

The interaction of a solute with its solvent can significantly alter its conformational stability, reactivity, and spectroscopic properties. Computational chemistry provides powerful tools to model these interactions, primarily through implicit and explicit solvation models.

Implicit Solvation Models: For a molecule like this compound, implicit models such as the Polarizable Continuum Model (PCM) would represent the solvent (e.g., water, DMSO, methanol) as a continuous dielectric medium. This approach is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Studies on similar molecules, such as nitrophenols and other organic compounds, demonstrate that solvent polarity affects electronic structure and reactivity. rsc.orgnih.gov For instance, in polar solvents, the charge separation in the zwitterionic resonance structures of the urea and nitro groups would be stabilized, potentially influencing the molecule's dipole moment and solubility. Computational analyses on p-nitrophenyl phosphate (B84403) revealed that desolvation, or transfer from a highly polar solvent like water to a less polar environment (like a protein active site), can weaken key covalent bonds, promoting reactivity. nih.gov

Explicit Solvation Models: More detailed insights are gained from explicit solvation models, where individual solvent molecules are included in the calculation. This is crucial for understanding specific hydrogen bonding interactions. For this compound, the urea moiety's N-H groups and carbonyl oxygen, the ether oxygen, and the nitro group's oxygens are all potential sites for hydrogen bonding. Theoretical studies on the hydrolysis of urea and related esters show that explicit water molecules can act as catalysts by forming cyclic transition states, thereby lowering activation energy barriers. mdpi.comacs.org A combined approach using time-dependent density functional theory (TDDFT) with explicit solvent molecules has been used to investigate the photochemistry of nitrophenols, revealing that strong interactions between the solvent and the nitro group can significantly alter excited-state reactivity. rsc.orgacs.org Such an interaction would be highly probable for this compound in protic solvents like 2-propanol or water.

The choice of solvent can thus be expected to modulate the conformational preferences of the flexible acetyl-urea chain and influence the electronic properties of the nitrophenoxy ring.

Ligand-Protein Interaction Dynamics

Given that many urea derivatives exhibit biological activity, computational molecular docking is a standard method to predict and analyze their potential interactions with protein targets. aip.orgias.ac.infgcu.edu Although no specific protein targets for this compound have been reported, the general principles of its interaction can be inferred from studies on analogous structures.

Molecular docking simulations place the ligand (this compound) into the binding site of a target protein and calculate a binding energy or score based on intermolecular forces. Key interactions would likely involve:

Hydrogen Bonding: The urea moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O). It can form robust interactions with amino acid residues like aspartate, glutamate, serine, and the protein backbone. ijpsr.commdpi.com

Pi-Pi Stacking: The 4-nitrophenyl ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic Interactions: The phenyl ring and the acetyl linker can participate in hydrophobic interactions with nonpolar residues.

Studies on other phenoxyacetyl derivatives have highlighted the importance of the ether oxygen as a potential hydrogen bond acceptor in promoting efficient binding to protein targets. acs.org Docking studies on various urea-containing compounds have successfully rationalized their biological activities by identifying these key binding modes within enzyme active sites like DNA gyrase and ribonucleotide reductase. aip.orgias.ac.in Such computational analyses would be the first step in identifying potential biological mechanisms for this compound.

Spectroscopic Property Prediction from Theoretical Models

Computational methods are highly effective at predicting spectroscopic data, which serves as a powerful tool for structural confirmation and analysis.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using quantum mechanical methods, particularly Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts.

Calculations on structurally related N-substituted ureas, phenoxyacetic acids, and other derivatives show good correlation between calculated and experimental shifts. researchgate.netmdpi.comnih.govrsc.org The predicted chemical shifts are sensitive to the molecular conformation and the electronic environment.

Illustrative Predicted ¹³C NMR Chemical Shifts for this compound Based on Analogous Structures

Atom/Group Expected Chemical Shift Range (ppm) Rationale based on Analogues
Carbonyl (Urea) 155-160 Typical range for acylurea carbonyls. rsc.orgorganicchemistrydata.org
Carbonyl (Acetyl) 170-175 Characteristic of acetyl carbonyls adjacent to an ether oxygen.
Methylene (B1212753) (-CH₂-) 65-70 Influenced by the adjacent ether oxygen and acetyl carbonyl group. mdpi.com
Phenyl C-O 160-165 Downfield shift due to ether linkage and nitro group influence.
Phenyl C-NO₂ 140-145 Quaternary carbon attached to the electron-withdrawing nitro group.
Phenyl C-H (ortho to NO₂) 125-130 Standard aromatic range, influenced by the nitro group.

These theoretical predictions are invaluable for assigning experimental spectra and confirming the molecular structure.

DFT calculations are routinely used to compute the harmonic vibrational frequencies corresponding to Infrared (IR) and Raman spectra. psu.edu Numerous studies on phenoxyacetic acid and its derivatives have demonstrated a strong agreement between theoretical and experimental vibrational spectra after applying a scaling factor (typically ~0.96-0.98) to the calculated frequencies to account for anharmonicity and method limitations. mdpi.comorientjchem.org

For this compound, key vibrational modes can be predicted:

Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
N-H Stretch (Urea) 3200-3400 Typically appears as one or two bands, sensitive to hydrogen bonding.
C=O Stretch (Acetyl) 1710-1740 Higher frequency carbonyl. mdpi.com
C=O Stretch (Urea) 1670-1690 Lower frequency carbonyl, part of the acylurea system. mdpi.com
NO₂ Asymmetric Stretch 1510-1540 Strong, characteristic absorption for nitroaromatics.
NO₂ Symmetric Stretch 1340-1360 Strong, characteristic absorption for nitroaromatics.

Analysis of the potential energy distribution (PED) from these calculations allows for the unambiguous assignment of each vibrational band to specific atomic motions within the molecule.

The electronic absorption spectrum of this compound can be simulated using Time-Dependent DFT (TD-DFT). acs.org The chromophores in this molecule are the urea group and, more significantly, the 4-nitrophenoxy system.

Studies on nitroaromatic compounds like nitrophenols and nitrobenzaldehydes provide a clear picture of the expected electronic transitions. rsc.orguni-muenchen.de

n→π* Transitions: Weak absorption bands at longer wavelengths (around 350 nm) are expected, arising from the excitation of non-bonding electrons (n) on the oxygen atoms of the nitro and carbonyl groups into anti-bonding π-orbitals (π*). uni-muenchen.de

π→π* Transitions: Stronger absorption bands are predicted at shorter wavelengths. For this compound, a significant absorption around 290-320 nm would be due to π→π* transitions within the nitrophenyl ring. An even stronger absorption below 250 nm, often described as an intramolecular charge transfer band, involves the transfer of electron density from the phenoxy oxygen to the nitro group. uni-muenchen.denih.gov

Calculations often include solvent effects (e.g., via TD-DFT with PCM), as solvatochromic shifts (changes in absorption wavelength due to solvent) can be significant, especially for charge-transfer bands. acs.orgrsc.org

Calculation of Vibrational Frequencies and Intensities

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry is a powerful tool for mapping reaction pathways and identifying transition states, thereby elucidating reaction mechanisms. For this compound, several reactions could be investigated.

A likely reaction is hydrolysis. Computational studies on the hydrolysis of urea and related esters have identified multiple potential pathways. mdpi.comacs.orgnih.gov For this compound, hydrolysis could occur at either the acetyl carbonyl or the urea carbonyl. Transition state analysis would involve locating the saddle point on the potential energy surface for the nucleophilic attack of water (or hydroxide) on a carbonyl carbon. The calculated activation energy barrier (ΔG‡) determines the kinetic feasibility of the reaction. Studies show that the reaction is often facilitated by additional solvent molecules that stabilize the charge buildup in the transition state. mdpi.comnih.gov

Another potential reaction is thermal decomposition. Theoretical investigations of urea derivatives show that they can decompose via four-center pericyclic reactions to yield isocyanates and amines. researchgate.net For this compound, this would involve the transfer of a proton from one of the urea nitrogens to the other, with simultaneous cleavage of the acyl C-N bond. Locating the corresponding transition state (e.g., TS1 in the diagram below) and calculating its energy would predict the temperature at which such a decomposition might occur.

Diagram showing a plausible transition state for the decomposition of an acylurea.

Generated code

Computational analysis of the reaction between N-(tosylmethyl)ureas and cyanide, for example, successfully mapped a multi-step pathway involving proton abstraction and C-S bond cleavage by locating two distinct transition states and the intermediate complex. mdpi.com Similar methods could be applied to understand the reactivity of this compound with various reagents.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. wikipedia.org These models are pivotal in modern drug discovery and materials science, offering a rational basis for the design of novel molecules with desired characteristics while reducing the need for extensive experimental synthesis and testing. imist.ma For derivatives of this compound, QSAR/QSPR studies can provide valuable insights into the structural features that govern their potential biological activities and physical properties.

The fundamental principle of QSAR/QSPR is that the activity or property of a chemical is a function of its molecular structure. imist.ma This relationship can be expressed through a mathematical equation:

Activity/Property = f (Molecular Descriptors)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its steric, electronic, and hydrophobic characteristics. wikipedia.org By analyzing a dataset of compounds with known activities or properties, statistical methods can be employed to develop a model that predicts these values for new, untested compounds.

A typical workflow for a QSAR/QSPR study on this compound derivatives would involve the following steps:

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity) or physicochemical properties (e.g., solubility, melting point) would be compiled.

Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors would be calculated using specialized software. These descriptors can be categorized as follows:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, surface area, steric parameters).

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). oup.comderpharmachemica.com

Model Development: Statistical techniques are used to establish a relationship between the calculated descriptors and the observed activity/property. Common methods include:

Multiple Linear Regression (MLR): A linear approach to model the relationship between a dependent variable and one or more independent variables. nih.gov

Partial Least Squares (PLS): A regression method that can handle a large number of correlated descriptors. nih.gov

Artificial Neural Networks (ANN): A non-linear modeling technique inspired by the structure of the human brain. nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. imist.ma

Hypothetical QSAR Model for this compound Derivatives

Based on studies of similar compounds, a hypothetical QSAR model for a series of this compound derivatives could reveal the importance of certain structural features. For instance, a study on 2-phenoxy-N-phenylacetamide analogues identified descriptors related to electronic effects and lipophilicity as being significant for their biological activity. nih.gov

Below are interactive data tables showcasing the types of descriptors and statistical methods that would be relevant in a QSAR/QSPR analysis of this compound derivatives.

Table 1: Examples of Molecular Descriptors for QSAR/QSPR Modeling

Descriptor ClassExample DescriptorDescriptionPotential Relevance for this compound
Constitutional Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Influences transport and distribution properties.
Topological Balaban J indexA topological index that accounts for the size and branching of the molecule.Relates to molecular shape and receptor binding.
Geometric Molecular Surface Area (MSA)The total surface area of the molecule.Important for interactions with biological macromolecules.
Electronic Dipole MomentA measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.
Quantum Chemical HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons.
Quantum Chemical LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons.
Hydrophobicity LogPThe logarithm of the partition coefficient between octanol (B41247) and water.A key determinant of pharmacokinetic properties.

Table 2: Statistical Methods in QSAR/QSPR Model Development

Statistical MethodDescriptionAdvantages
Multiple Linear Regression (MLR) Establishes a linear relationship between descriptors and activity. nih.govSimple to interpret and implement.
Partial Least Squares (PLS) A regression technique suitable for datasets with many, correlated descriptors. nih.govRobust and can handle multicollinearity.
Principal Component Analysis (PCA) A dimensionality reduction technique used to identify the most important descriptors. nih.govHelps in visualizing data and reducing model complexity.
Artificial Neural Networks (ANN) A non-linear machine learning algorithm that can model complex relationships. nih.govCapable of capturing non-linear structure-activity relationships.

Chemical Reactivity and Mechanistic Aspects of 2 4 Nitrophenoxy Acetyl Urea

Hydrolytic Stability and Degradation Pathways

The stability of [2-(4-Nitrophenoxy)acetyl]urea in aqueous environments is a critical aspect of its chemical profile. Hydrolysis can proceed via cleavage at several susceptible bonds, primarily the acyl-urea C-N bond and the aryl-ether C-O bond.

Kinetics of Hydrolysis under Varying pH Conditions

While specific kinetic studies on this compound are not extensively documented, the hydrolysis kinetics can be inferred from related structures. The hydrolysis of acylureas is subject to catalysis under both acidic and basic conditions. wikipedia.orgresearchgate.net However, for some sterically hindered aryl ureas, hydrolysis can exhibit pH-independent kinetics over a wide range (pH 3-11). scientific.netillinois.edu In such cases, the rate-limiting step is the dissociation of the urea (B33335) bond, which is not significantly influenced by proton or hydroxide (B78521) concentration. illinois.edu

For this compound, the rate of hydrolysis is expected to vary with pH due to the different stabilities of the functional groups in acidic versus basic media.

Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis is likely to occur, involving protonation of the carbonyl oxygen of the acetyl group, which increases its electrophilicity and facilitates nucleophilic attack by water.

Neutral Conditions (pH ≈ 7): In the neutral pH range, hydrolysis is typically slower. However, the presence of the electron-withdrawing 4-nitrophenoxy group enhances the electrophilic character of the acetyl carbonyl, making it susceptible to uncatalyzed nucleophilic attack by water.

Basic Conditions (pH > 8): Under alkaline conditions, hydrolysis is expected to be significantly faster. The hydroxide ion is a potent nucleophile that can directly attack the electrophilic carbonyl centers, primarily the acetyl carbonyl, leading to cleavage of the acyl-urea bond.

Studies on related compounds show that factors like temperature and buffer concentration can also significantly influence hydrolysis rates. rsc.orgresearchgate.netresearchgate.net For instance, the formation of unwanted N-acylurea byproducts in some reactions can be suppressed at lower temperatures and lower pH. rsc.orgresearchgate.net

Table 1: Expected Qualitative Effect of pH on Hydrolysis Rate of this compound

pH RangePrimary Catalysis TypeExpected Relative RatePlausible Mechanism
Acidic (&lt;4)Specific Acid CatalysisModerate to FastProtonation of the acetyl carbonyl followed by water attack.
Neutral (6-8)Uncatalyzed / Water AttackSlowDirect nucleophilic attack by water on the activated acetyl carbonyl.
Basic (&gt;8)Base CatalysisFast to Very FastDirect nucleophilic attack by hydroxide ions on the acetyl carbonyl.

Identification of Hydrolytic Products and Mechanisms

The hydrolysis of this compound can lead to several degradation products depending on the reaction conditions. The most probable pathway involves the cleavage of the C-N bond between the acetyl group and the urea nitrogen, as this amide-like bond is the most susceptible to hydrolysis.

Primary Hydrolysis Pathway: The nucleophilic attack of water or a hydroxide ion on the acetyl carbonyl carbon leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the C-N bond, yielding 4-nitrophenoxyacetic acid and urea .

Secondary Hydrolysis Pathways: Under more forcing conditions (e.g., strong base, high temperature), other bonds may cleave:

Ether Linkage Hydrolysis: The ether bond can undergo nucleophilic attack, particularly because the 4-nitrophenoxide is a relatively good leaving group. This would yield 4-nitrophenol (B140041) and N-(2-hydroxyacetyl)urea .

Complete Hydrolysis: Prolonged exposure to harsh conditions could lead to the breakdown of all major functional groups, ultimately yielding 4-nitrophenol , acetic acid , ammonia (B1221849) , and carbon dioxide .

The formation of N-acylurea is often an undesired side reaction in carbodiimide-mediated couplings, arising from the rearrangement of an O-acylisourea intermediate. unimi.itcarbodiimide.com The hydrolysis of this N-acylurea bond is a key degradation pathway. rsc.org

Table 2: Potential Hydrolysis Products of this compound

Product NameChemical FormulaFormation Pathway
4-Nitrophenoxyacetic acidC₈H₇NO₅Primary hydrolysis of the acyl-urea bond.
UreaCH₄N₂OPrimary hydrolysis of the acyl-urea bond.
4-NitrophenolC₆H₅NO₃Secondary hydrolysis of the ether linkage.
N-(2-Hydroxyacetyl)ureaC₃H₆N₂O₃Secondary hydrolysis of the ether linkage.

Reactivity with Nucleophilic and Electrophilic Reagents

The presence of nucleophilic urea nitrogens and multiple electrophilic centers gives this compound a diverse range of reactivity.

Acylation and Alkylation Reactions of the Urea Nitrogen

The urea moiety contains two nitrogen atoms that can act as nucleophiles. The terminal -NH₂ group is generally more nucleophilic than the nitrogen atom bonded to the electron-withdrawing acetyl group. Therefore, reactions with electrophiles such as acyl chlorides and alkyl halides are expected to occur primarily at the terminal nitrogen. acs.orgnih.govfigshare.com

However, the synthesis of N-acylureas can be challenging and may require specific conditions, such as using palladium catalysts or microwave assistance. rsc.orgresearchgate.net Traditional acylation methods may suffer from side reactions. acs.org The lone pair of electrons on the urea nitrogens can also react with Lewis acid catalysts, which can complicate electrophilic substitution reactions by deactivating the molecule.

Reactions Involving the Nitro Group

The nitro group on the phenyl ring is a versatile functional handle for further chemical modification. masterorganicchemistry.comwikipedia.org

Reduction to Amine: The most common reaction is the reduction of the nitro group to a primary amine (-NH₂). This transformation drastically alters the electronic properties of the molecule, converting the electron-withdrawing nitrophenoxy group into an electron-donating aminophenoxy group. A wide variety of reagents can accomplish this reduction, including catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni catalysts) or treatment with metals in acid (e.g., Sn, Fe, or Zn with HCl). masterorganicchemistry.com More recent metal-free methods using reagents like tetrahydroxydiboron (B82485) have also been developed for highly chemoselective nitro reduction at room temperature. acs.org

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic substitution. chemsociety.org.ngchemsociety.org.ngarkat-usa.org While the phenoxy ether oxygen is not a typical leaving group, under specific photolytic or harsh conditions, substitution by strong nucleophiles could be possible. arkat-usa.org

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to intermediate oxidation states, such as nitroso (-NO), hydroxylamino (-NHOH), or azoxy (-N=N(O)-) compounds. wikipedia.orgmdpi.com

Table 3: Summary of Reactivity with Selected Reagents

Reagent ClassSpecific ExampleReactive SiteExpected Product Type
Alkylating AgentMethyl Iodide (CH₃I)Terminal Urea NitrogenN-alkyl-N'-[2-(4-nitrophenoxy)acetyl]urea
Acylating AgentAcetyl Chloride (CH₃COCl)Terminal Urea NitrogenN-acyl-N'-[2-(4-nitrophenoxy)acetyl]urea
Reducing AgentH₂/Pd or Sn/HClNitro Group[2-(4-Aminophenoxy)acetyl]urea
Strong BaseSodium Hydroxide (NaOH)Acetyl CarbonylHydrolysis to 4-nitrophenoxyacetate and urea

Thermal Decomposition Pathways and Stability Profiling

The thermal decomposition of urea and its derivatives is a complex process that can yield a variety of products. rsc.orgat.uajst.go.jprsc.org For this compound, decomposition is expected to initiate after its melting point.

Based on studies of related aryl N-acylureas, a likely decomposition pathway involves an intramolecular rearrangement rather than simple bond fragmentation. researchgate.netgoogle.com The thermolysis of N-acylureas at temperatures around 120–180°C can produce an amide and an isocyanate. google.com In this case, the molecule could decompose to form ammonia and [2-(4-nitrophenoxy)acetyl]isocyanate .

The general thermal decomposition of urea itself proceeds in stages. rsc.orgenergy.gov

Initial Decomposition (130-190°C): Urea melts and decomposes to ammonia and isocyanic acid (HNCO). rsc.orgjst.go.jp The isocyanic acid can then react with remaining urea to form biuret.

Secondary Decomposition (190-250°C): Biuret decomposes, leading to the formation of more stable cyclic compounds like cyanuric acid and ammelide. rsc.orgat.ua

High-Temperature Decomposition (>250°C): The more stable intermediates like cyanuric acid sublime and eventually decompose. at.ua

It is plausible that this compound would follow a similar multi-stage decomposition, complicated by the presence of the nitrophenoxyacetyl group. The initial decomposition would likely yield isocyanate and ammonia, with further reactions at higher temperatures leading to a complex mixture of products. scientific.netresearchgate.netresearchgate.net

Table 4: Potential Thermal Decomposition Products and Pathways

Temperature RangePlausible PathwayMajor Products
~120-200 °CIntramolecular rearrangement / thermolysis[2-(4-Nitrophenoxy)acetyl]isocyanate, Ammonia
~190-250 °CDecomposition of intermediates, self-reactionBiuret-like adducts, Cyanuric acid derivatives
> 250 °CDecomposition and sublimation of stable productsComplex mixture, char

Photochemical Behavior and Photo-induced Transformations

The photochemical reactivity of this compound is anticipated to be rich and varied, primarily influenced by the presence of the 4-nitrophenyl ether linkage. Upon absorption of ultraviolet (UV) light, several reaction pathways can be envisioned, drawing parallels with the known photochemistry of related nitroaromatic compounds, aryl ethers, and acetamides.

One of the principal photo-induced processes for aromatic nitro compounds is the photo-Fries rearrangement . In analogous systems like N-arylacetamides, irradiation leads to the homolytic cleavage of the C-N bond, generating a radical pair that can then recombine to form ortho- and para-aminoacetophenones. wikipedia.orgyoutube.com For this compound, a similar rearrangement could potentially occur at the amide bond of the urea moiety, although this is generally less common than rearrangements involving aryl esters or anilides.

A more probable photochemical pathway involves the cleavage of the C-O ether bond of the 4-nitrophenoxy group. Such C-O bond cleavage is a known photoreaction for nitrophenyl ethers. acs.orgunibas.it This homolytic cleavage would generate a 4-nitrophenoxy radical and a [2-(acetyl)urea] radical. The subsequent fate of these radicals would depend on the reaction conditions, such as the solvent and the presence of radical scavengers. In the absence of trapping agents, these radicals could recombine or undergo further reactions to yield a complex mixture of products. For instance, photolysis of 1-piperidino-2-(2-methoxy-4-nitrophenoxy)ethane in acetonitrile (B52724) has been shown to lead to C-O bond photocleavage. acs.org

Furthermore, the nitro group itself is a photoactive moiety. Irradiation can lead to the photoreduction of the nitro group to nitroso, hydroxylamino, or even amino functionalities, particularly in the presence of a hydrogen-donating solvent or other reagents. unibas.it The quantum yield, a measure of the efficiency of a photochemical process, for such reactions is highly dependent on the specific substrate and reaction conditions. msu.eduwikipedia.org While specific quantum yield data for this compound is not available, data from related compounds can provide an estimate of the expected efficiency of these photochemical transformations.

It is also conceivable that photoinduced intramolecular substitution could occur, where the urea moiety or another part of the molecule acts as an internal nucleophile attacking the excited aromatic ring. sbq.org.br

The potential photochemical transformations of this compound are summarized below:

Photochemical Pathway Description Anticipated Products
Photo-Fries RearrangementMigration of the acetylurea (B1202565) group to the aromatic ring.Hydroxy-nitrophenyl-acetylurea isomers
C-O Bond CleavageHomolytic cleavage of the ether bond.4-Nitrophenol, [2-(acetyl)urea] radical derivatives
Photoreduction of Nitro GroupReduction of the NO₂ group.2-(4-Nitrosophenoxy)acetyl]urea, [2-(4-Hydroxylaminophenoxy)acetyl]urea
Intramolecular SubstitutionNucleophilic attack by a part of the molecule on the excited ring.Cyclic products

Oxidation-Reduction Properties and Electrochemical Characterization

The electrochemical behavior of this compound is expected to be dominated by the redox activity of the nitroaromatic system. The electron-withdrawing nature of the nitro group makes it susceptible to reduction. nih.govnih.gov

The primary electrochemical process observed for nitroaromatic compounds is their reduction , which typically proceeds in a stepwise manner. In cyclic voltammetry (CV) studies of analogous compounds, the first step is often a reversible one-electron reduction to form a nitro radical anion (ArNO₂⁻•). nih.govuchile.cl The stability and subsequent reactivity of this radical anion are highly dependent on the solvent system and pH. In protic media, the radical anion can be protonated and undergo further reduction.

Ar-NO₂ + e⁻ ⇌ [Ar-NO₂]⁻• (Formation of the nitro radical anion)

[Ar-NO₂]⁻• + 4e⁻ + 4H⁺ → Ar-NHOH + H₂O (Further reduction to hydroxylamine)

Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O (Reduction of hydroxylamine (B1172632) to amine)

The reduction potentials for these processes are influenced by the substituents on the aromatic ring. The presence of the ether and acetylurea groups will modulate the electron density on the nitrophenyl ring, thereby affecting the ease of reduction. Based on data for similar nitroaromatic compounds, the half-wave potential for the initial reduction can be estimated.

The urea functionality can also influence the electrochemical behavior. While generally electrochemically inert in the accessible potential window, its ability to form hydrogen bonds and its electronic influence on the rest of the molecule can shift the reduction potentials. Studies on N-aryl ureas have shown that the nature of the aryl substituent significantly impacts the redox properties. researchgate.net

The oxidation of this compound is expected to be more difficult and occur at a significantly higher positive potential. The phenoxy and urea moieties are less readily oxidized than the nitro group is reduced.

A hypothetical cyclic voltammogram of this compound would likely exhibit a prominent cathodic peak corresponding to the irreversible or quasi-reversible reduction of the nitro group. The exact peak potentials (Epc) would be dependent on the experimental conditions such as the solvent, electrolyte, and scan rate.

The table below presents typical electrochemical data for related nitroaromatic compounds, which can serve as a reference for the expected behavior of this compound.

Compound Electrochemical Process Potential (V) vs. ref. Technique Conditions Reference
4-Nitrophenyl-substituted 1,4-dihydropyridineNitro group reductionMore negative than meta- and para-isomersCVProtic media uchile.cl
Bisnitrophenoxy compoundsArNO₂/ArNO₂⁻• redox coupleEpc = -1.23, Epa = -0.86CVDMSO/water nih.gov
4-NitrothiophenolIrreversible reduction to 4-aminothiophenol-0.6CVH₂SO₄ researchgate.net
Nitroaromatic amidesDiffusion-controlled reductionDependent on structureVoltammetry- researchgate.net

Molecular and Cellular Biological Interactions of 2 4 Nitrophenoxy Acetyl Urea Excluding Clinical Human Data

In Vitro Enzyme Inhibition Kinetics and Mechanisms

No studies reporting the in vitro enzyme inhibition kinetics of [2-(4-Nitrophenoxy)acetyl]urea were found.

Determination of IC50 and Ki Values against Specific Enzyme Targets

There is no publicly available data on the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values of this compound against any specific enzyme targets.

Allosteric vs. Orthosteric Binding Mechanisms

Without identified enzyme targets or kinetic data, the mechanism of binding, whether allosteric or orthosteric, for this compound has not been determined.

Receptor Binding Studies and Affinity Measurements (e.g., Kd)

No receptor binding studies for this compound have been published. Therefore, there are no reported dissociation constant (Kd) values or other measures of binding affinity for this compound.

Target Identification and Validation Approaches (e.g., Activity-Based Protein Profiling)

There is no evidence in the scientific literature of target identification and validation studies, such as activity-based protein profiling (ABPP), having been conducted for this compound. nih.govfrontiersin.orgnih.govacs.org

Modulation of Cellular Pathways and Molecular Signaling

No research has been published detailing the effects of this compound on cellular pathways or molecular signaling cascades.

Effects on Protein Expression and Post-Translational Modifications

There are no available studies that have investigated the impact of this compound on protein expression levels or post-translational modifications within a cellular context.

Investigation of Apoptosis, Autophagy, or Cell Cycle Regulation in Cell Lines

The potential for this compound to influence fundamental cellular processes such as apoptosis, autophagy, and cell cycle regulation can be extrapolated from research on compounds sharing its core structural motifs: the urea (B33335) group and the nitrophenoxy moiety.

Apoptosis and Cell Cycle Regulation:

Urea derivatives have been a significant focus of anticancer drug development due to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle in cancer cells. For instance, a novel isoxazolyl-urea derivative has been shown to induce both apoptosis and another form of programmed cell death called paraptosis in colon cancer cells by inhibiting the Wnt/β-catenin signaling pathway. researchgate.net Similarly, a series of tetrahydrobenzothieno[2,3-d]pyrimidine urea derivatives demonstrated potent pro-apoptotic activity in breast cancer cell lines. One promising compound from this series was found to inhibit topoisomerase II and VEGFR-2, leading to cell cycle arrest at the G2/M phase and induction of the intrinsic mitochondrial pathway of apoptosis. ebi.ac.uk This was evidenced by an increase in the tumor suppressor p53, a higher Bax/BCL-2 ratio, and elevated levels of active caspase-3. ebi.ac.uk

Furthermore, pyrazinyl–aryl urea derivatives, developed through structural modifications of the anticancer drug regorafenib, exhibited significant inhibitory activity against human bladder cancer cells. rsc.org One derivative, in particular, induced apoptosis at lower concentrations and necroptosis at higher concentrations, processes linked to the generation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. rsc.org

The nitrophenyl group also contributes to the cytotoxic potential of various compounds. For example, a 7,8-dihydroxy-3-(4-nitrophenyl)coumarin derivative displayed high cytotoxicity in a breast cancer cell line (MDA-MB-231) by causing cell cycle arrest in the S phase and moderately in the G2/M phase. iiarjournals.org This was accompanied by the upregulation of cyclins A and B1, and CDKs 4/6, and downregulation of cyclin E1 and CDK2. iiarjournals.org In another study, the same compound, 7,8-dihydroxy-3-(4-nitrophenyl)coumarin, induced S-phase arrest and cell death in liver cancer cells (HepG2), which was found to be independent of reactive oxygen species. nih.gov

The following table summarizes the effects of various urea and nitrophenoxy derivatives on apoptosis and cell cycle regulation in different cancer cell lines.

Compound ClassSpecific Derivative/SeriesCell Line(s)Observed Effects
Isoxazolyl-ureaNot specifiedColon cancerInduction of apoptosis and paraptosis via Wnt/β-catenin pathway inhibition. researchgate.net
Thienopyrimidine ureaTetrahydrobenzothieno[2,3-d]pyrimidine derivativesBreast cancer (MCF-7)G2/M cell cycle arrest, induction of intrinsic apoptosis. ebi.ac.uk
Pyrazinyl-aryl ureaRegorafenib derivativesBladder cancer (T24)Induction of apoptosis and necroptosis, ROS generation. rsc.org
Arylcoumarin7,8-Diacetoxy-3-(4-nitrophenyl)coumarinBreast cancer (MDA-MB-231)S and G2/M phase arrest, modulation of cyclins and CDKs. iiarjournals.org
Dihydroxy-arylcoumarin7,8-dihydroxy-3-(4-nitrophenyl)coumarinLiver cancer (HepG2)S-phase arrest, ROS-independent cell death. nih.gov

Autophagy:

Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, making its modulation a key strategy in cancer therapy. Certain urea derivatives have been shown to influence this process. For example, a novel biphenyl (B1667301) urea taspine (B30418) derivative was found to increase the levels of ERβ, leading to cell death, mitochondrial dysfunction, and autophagy. jcancer.org The accumulation of LC3-II and p62 suggested that this compound inhibits the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes. jcancer.org

In another context, a synthetic phenoxypyrimidine-urea derivative, AKF-D52, was found to induce cytoprotective autophagy in non-small cell lung cancer (NSCLC) cells. mdpi.com Inhibition of this autophagy enhanced the apoptotic effects of the compound, suggesting a complex interplay between these two cell death pathways. mdpi.com The induction of both apoptosis and autophagy by AKF-D52 was linked to the production of reactive oxygen species. mdpi.com More recently, a novel urea derivative was discovered to induce both ferroptosis (an iron-dependent form of cell death) and autophagy in human colon cancer cells, highlighting the diverse mechanisms through which urea compounds can exert their anticancer effects. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. While no specific SAR studies for this compound are available, research on related urea derivatives provides valuable insights into how structural modifications can influence their anticancer properties.

For a series of nitroaryl urea derivatives, it was found that their cytotoxicity against laryngeal and rhabdomyosarcoma cancer cells was generally greater than that of the standard chemotherapy drug cisplatin. tandfonline.com Molecular modeling of a moderately active CDK2 inhibitor from this series helped to elucidate the structure-activity relationship. tandfonline.com

In a study of heteroarotinoids with a urea or thiourea (B124793) linker, it was demonstrated that compounds with a urea linker and a nitro (NO2) substitution on the phenyl ring exhibited enhanced potency against ovarian cancer cells. openmedicinalchemistryjournal.com The flexibility of the molecular scaffold was also found to be important for activity. openmedicinalchemistryjournal.com

For a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, the introduction of different substituents on the terminal phenyl group was used to investigate the influence of electronic and hydrophobic effects on their antiproliferative activity against a panel of 60 human cancer cell lines. mdpi.com Compounds with a 4-hydroxymethylpiperidine moiety showed broad-spectrum activity. mdpi.com

A study on coumarin-chalcone derivatives containing a urea moiety revealed that the position of substituents on the phenyl ring significantly impacted their cytotoxicity. openmedicinalchemistryjournal.com For example, moving a methoxy (B1213986) group or a chloro atom from the meta- to the para-position on the phenyl ring led to a decrease in cytotoxic activity. openmedicinalchemistryjournal.com

These studies collectively suggest that the biological activity of urea derivatives can be finely tuned by modifying various structural features, including the nature and position of substituents on the aromatic rings and the type of linker groups.

Applications and Potential in Chemical Science and Technology Excluding Clinical Use

Utilization as a Building Block in Complex Organic Synthesis

The potential of [2-(4-Nitrophenoxy)acetyl]urea as a versatile building block in organic synthesis is conceptually plausible but lacks empirical support in the scientific literature.

Precursor for Heterocyclic Compounds

Acyl ureas, the class of compounds to which this compound belongs, are known precursors to a variety of heterocyclic systems. Intramolecular cyclization reactions, often promoted by acid or base catalysis, can lead to the formation of five- or six-membered rings. For instance, the urea (B33335) functionality could potentially react with the acetyl carbonyl group or undergo more complex cyclization-condensation reactions. However, no specific studies have been found that report the synthesis of heterocyclic compounds derived from this compound.

Scaffold for Combinatorial Chemistry Libraries

The structure of this compound contains several points for diversification, making it a theoretically viable scaffold for combinatorial chemistry. The aromatic ring is susceptible to modification, and the urea nitrogens could potentially be further substituted. This would allow for the generation of a library of related compounds for screening purposes. Nevertheless, there is no published evidence of this compound being employed in the construction of any combinatorial library.

Development as Chemical Probes for Biological Systems

The application of this compound as a chemical probe is another area where its potential remains purely theoretical.

Fluorescent Probes for Cellular Imaging

The 4-nitrophenoxy group is a known quencher of fluorescence. In principle, this compound could be incorporated into a larger molecular system designed as a "turn-on" fluorescent probe. Cleavage of the nitrophenoxy group by a specific analyte could restore fluorescence, providing a detection mechanism. However, no such fluorescent probe based on this specific compound has been reported.

Affinity Probes for Target Engagement Studies

Affinity probes are crucial tools for identifying the biological targets of small molecules. These probes typically contain a reactive group for covalent modification of the target protein. While the acylurea or nitrophenyl moieties could potentially be modified to incorporate such a reactive "warhead," there are no reports of this compound being developed or used as an affinity probe.

Analytical Chemistry Applications

Beyond materials science, this compound has potential applications in the field of analytical chemistry, both as a reference material and in the development of new detection methods.

In analytical chemistry, high-purity reference standards are essential for the validation of analytical methods, the calibration of instruments, and for quality control (QC) applications. synzeal.com Compounds that are impurities or degradation products of active pharmaceutical ingredients are often synthesized in high purity to serve as reference standards. synzeal.com For example, N-(3-Acetyl-4-hydroxyphenyl)-N′,N′-diethylurea is used as an impurity standard for the drug Celiprolol. synzeal.com

Similarly, nitrophenoxy compounds like Nitrofen are available as certified reference materials for residue analysis in food and environmental safety testing. hpc-standards.com Given this precedent, high-purity this compound could be utilized as a reference standard in several scenarios:

Synthesis QC: If used as a starting material or intermediate in the synthesis of more complex molecules, it could serve as a standard to monitor reaction completion and purity.

Method Development: It could be used to develop and validate chromatographic methods (e.g., HPLC, GC) for the detection and quantification of related acylurea or nitrophenoxy ether compounds.

Degradation Studies: It could serve as a parent compound in environmental fate or metabolic studies to identify and quantify its degradation products.

Chemical suppliers often provide related compounds in various grades, including those suitable for analytical and research purposes, indicating a market for such specialized chemicals. americanelements.com

The detection and characterization of this compound and related compounds rely on a suite of modern analytical techniques. The development of robust detection methods is crucial for quality control and research.

Standard analytical methods for structurally similar compounds include:

Chromatography: High-Performance Liquid Chromatography (HPLC) is a primary tool for separating such compounds from complex mixtures. derpharmachemica.com It is often coupled with a UV-Vis detector, as the nitrophenyl group provides a strong chromophore, or a mass spectrometer for definitive identification. derpharmachemica.com

Mass Spectrometry (MS): MS and tandem MS (MS/MS) provide accurate mass determination and structural information through fragmentation patterns, which is essential for identifying process-related impurities or degradation products. derpharmachemica.com

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of newly synthesized compounds. bohrium.comturkjps.org For example, 1H and 13C NMR can confirm the connectivity of the atoms, while IR spectroscopy can verify the presence of key functional groups like the urea C=O and N-H bonds, and the nitro (NO₂) group. turkjps.org

For specific applications where trace detection is needed, more specialized methods could be developed. For instance, immunoassays have been developed for other molecules containing phenoxy groups, such as the insecticide Fenoxycarb, by synthesizing haptens from nitrophenoxy precursors and generating specific antibodies. acs.org This approach could be adapted for this compound if it were to become an analyte of significant interest.

Table 2: Analytical Techniques for the Detection and Characterization of this compound and Related Compounds
TechniquePurposeExample of Use for Related Compounds
HPLC-UV/VisSeparation, detection, and quantification.Used for detecting process impurities in drug substances. derpharmachemica.com
Mass Spectrometry (MS)Structural identification and confirmation of molecular weight.Used in combination with HPLC to characterize impurities. derpharmachemica.com
NMR Spectroscopy (¹H, ¹³C)Complete structural elucidation.Used to confirm the structure of newly synthesized carbohydrazide (B1668358) and urea derivatives. turkjps.org
IR SpectroscopyFunctional group identification (e.g., C=O, N-H, NO₂).Used to characterize N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide. bohrium.com
Immunoassay (e.g., ELISA)Highly sensitive and specific quantification in complex matrices.Developed for the insecticide Fenoxycarb using nitrophenoxy-derived haptens. acs.org

Conclusion and Future Research Directions for 2 4 Nitrophenoxy Acetyl Urea

Synthesis of Novel Analogs with Enhanced Academic Interest

The development of novel analogs of [2-(4-Nitrophenoxy)acetyl]urea is a crucial first step in exploring its structure-activity relationships. Standard synthetic methodologies for acyl ureas can be adapted for this purpose. A common and efficient route involves the reaction of an acyl chloride with urea (B33335) or a substituted urea. nih.govarkat-usa.org In the context of this compound, this would entail the synthesis of 2-(4-nitrophenoxy)acetyl chloride as a key intermediate.

A proposed synthetic pathway could begin with the Williamson ether synthesis, reacting 4-nitrophenol (B140041) with a haloacetic acid ester, followed by hydrolysis to yield 2-(4-nitrophenoxy)acetic acid. Subsequent treatment with a chlorinating agent, such as thionyl chloride or oxalyl chloride, would furnish the reactive 2-(4-nitrophenoxy)acetyl chloride. This intermediate can then be reacted with a diverse range of ureas or thioureas to generate a library of analogs with modifications at the urea terminus. rsc.org

Furthermore, solid-phase synthesis techniques could be employed for the high-throughput generation of analog libraries, facilitating a more rapid exploration of the chemical space around this scaffold. nih.govacs.org

Table 1: Proposed Analogs of this compound and Their Potential Research Focus

Analog StructureRationale for SynthesisPotential Area of Investigation
Analogs with varied substituents on the phenyl ring of the urea moietyTo probe the influence of electronic and steric effects on biological activity and chemical reactivity.Structure-Activity Relationship (SAR) studies for biological targets.
Analogs with alternative linkers between the phenoxy and acetylurea (B1202565) groupsTo investigate the impact of linker length and flexibility on molecular conformation and binding affinity.Conformational analysis and molecular modeling.
Thio-urea analogsTo explore the differences in hydrogen bonding capabilities and biological activity compared to the urea parent.Comparative biological and structural studies.
Analogs with different substitution patterns on the nitrophenoxy ringTo modulate the electronic properties of the phenoxy ring and its influence on reactivity and biological interactions.Mechanistic studies of chemical reactivity.

Deeper Mechanistic Understanding of Its Chemical Reactivity

The chemical reactivity of this compound is dictated by its constituent functional groups: the nitrophenoxy moiety, the ether linkage, and the acylurea group. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution. chemsociety.org.ngmasterorganicchemistry.com The rate and regioselectivity of such reactions would be of fundamental interest.

The ether linkage, while generally stable, can be cleaved under harsh conditions. Investigating the stability of this linkage under various pH and temperature regimes would be crucial for understanding the compound's potential applications and degradation pathways. sinica.edu.tw

The acylurea functionality is known to participate in a variety of reactions. The acidic N-H protons can be deprotonated, and the carbonyl groups can act as nucleophilic or electrophilic centers depending on the reaction conditions. Kinetic and mechanistic studies on the hydrolysis, aminolysis, and other transformations of the acylurea group would provide valuable insights into its chemical behavior.

Advanced Computational Modeling for Predictive Insights

Computational chemistry offers powerful tools to predict and understand the properties of this compound and its analogs. Density Functional Theory (DFT) calculations can be employed to determine the molecule's optimized geometry, electronic structure, and spectroscopic properties. researchgate.net Such studies can provide insights into the conformational preferences of the molecule, which are crucial for understanding its interaction with biological targets. acs.orgacs.org

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its analogs with various biological macromolecules. nih.govaip.orgias.ac.infgcu.eduaip.org By identifying potential binding sites and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, molecular docking can guide the rational design of more potent and selective analogs. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed on a series of analogs to correlate their structural features with their observed biological activities. This can lead to the development of predictive models that can be used to design new compounds with enhanced properties.

Table 2: Potential Computational Studies on this compound

Computational MethodResearch QuestionExpected Outcome
Density Functional Theory (DFT)What are the stable conformations and electronic properties of the molecule?Optimized geometries, Mulliken charges, and frontier molecular orbital energies.
Molecular Dynamics (MD) SimulationsHow does the molecule behave in a biological environment (e.g., in water)?Information on conformational flexibility and solvent interactions.
Molecular DockingWhat are the potential biological targets and binding modes?Predicted binding affinities and visualization of protein-ligand interactions.
QSARWhat is the relationship between molecular structure and biological activity?Predictive models for designing new analogs with improved activity.

Expanding the Scope of its Molecular Biological Applications

The structural motifs present in this compound suggest a range of potential biological activities. Phenoxyacetic acid derivatives are known to exhibit a wide spectrum of pharmacological effects, including herbicidal, insecticidal, antifungal, and antimicrobial activities. medchemexpress.comjetir.orginnovareacademics.infarmaciajournal.com The presence of the 4-nitrophenoxy group, in particular, has been associated with various biological actions. nih.gov

Therefore, a comprehensive screening of this compound and its analogs against a panel of biological targets is warranted. This could include assays for:

Antimicrobial activity: Testing against a range of bacteria and fungi to identify potential new anti-infective agents.

Anticancer activity: Evaluating the cytotoxicity against various cancer cell lines.

Enzyme inhibition: Screening against key enzymes involved in disease pathways.

Herbicidal and insecticidal activity: Assessing its potential for use in agriculture.

Identifying a lead compound with promising activity in any of these areas would open up new avenues for drug discovery and development.

Exploration of this compound in Emerging Chemical Disciplines

The unique structural features of this compound also make it an interesting candidate for exploration in emerging fields of chemistry.

In supramolecular chemistry , the urea functionality is well-known for its ability to form strong and directional hydrogen bonds, leading to the formation of self-assembled structures such as tapes, helices, and gels. mdpi.comnih.govtue.nlrsc.orgacs.org The interplay between the hydrogen-bonding capabilities of the urea group and the aromatic stacking interactions of the nitrophenoxy moiety could lead to the formation of novel supramolecular architectures with interesting properties and applications in materials science.

In the field of catalysis , the nitrophenoxy group can act as a ligand for metal ions. mdpi.comacs.orgresearchgate.netuchile.cl The synthesis and characterization of metal complexes of this compound and its analogs could lead to the development of new catalysts for a variety of organic transformations. The electronic properties of the ligand could be fine-tuned by modifying the substituents on the aromatic rings, allowing for the optimization of catalytic activity and selectivity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-(4-Nitrophenoxy)acetyl]urea, and how can reaction conditions be optimized for yield and purity?

  • The synthesis typically involves coupling 2-(4-nitrophenoxy)acetic acid (or its activated ester) with urea derivatives. A two-step approach is common:

Activation of the carboxylic acid group via chlorination (e.g., using thionyl chloride) to form 2-(4-nitrophenoxy)acetyl chloride.

Reaction with urea or a substituted urea under basic conditions (e.g., pyridine or triethylamine) to form the final product .

  • Optimization: Control reaction temperature (0–5°C for acid chloride formation; room temperature for coupling), stoichiometric excess of urea (1.2–1.5 eq), and use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR):

  • ¹H/¹³C NMR confirms the presence of the nitrophenoxy group (δ ~7.8–8.3 ppm for aromatic protons) and urea NH signals (δ ~5–6 ppm, broad) .
    • Infrared Spectroscopy (IR): Key peaks include C=O stretches (~1680–1720 cm⁻¹ for urea and acetyl groups) and NO₂ symmetric/asymmetric vibrations (~1520–1350 cm⁻¹) .
    • High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical for research-grade material) .

Q. How does the nitrophenoxy substituent influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • The nitro group enhances hydrophobicity, limiting aqueous solubility. Optimal solvents include DMSO, DMF, or acetonitrile. Stability studies (via TGA/DSC) show decomposition >200°C, but hydrolysis of the urea moiety can occur in aqueous buffers (pH <3 or >10) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for urea derivatives like this compound?

  • Data Discrepancy Sources:

  • Variability in assay conditions (e.g., cell lines, incubation times).
  • Impurities in synthesized batches (e.g., unreacted nitro precursors).
    • Mitigation:
  • Validate purity via LC-MS and quantify bioactivity using orthogonal assays (e.g., enzymatic inhibition + cellular viability). Cross-reference with structurally analogous compounds (e.g., ’s 1-(4-nitrophenyl)-3-(2,6-xylyl)urea) to identify trends .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., urea NH as H-bond donors).
  • Docking Studies: Use crystal structures of target proteins (e.g., kinases) to model binding poses. The nitrophenoxy group may occupy hydrophobic pockets, while the urea moiety forms H-bonds with catalytic residues .

Q. What experimental designs are critical for assessing the compound’s role in oxidative/nitrosative stress pathways?

  • In Vitro Assays:

  • Measure ROS/RNS levels using fluorescent probes (e.g., DCFH-DA) in cell lines treated with the compound.
  • Quantify protein nitration (3-nitrotyrosine ELISA) or lipid peroxidation (MDA assay) .
    • Controls: Include positive controls (e.g., SIN-1 for peroxynitrite generation) and validate specificity via knockouts (e.g., iNOS inhibitors) .

Q. How do crystallographic techniques (e.g., single-crystal XRD) elucidate conformational flexibility of the urea core?

  • XRD Protocol: Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Refinement using SHELXL ( ) reveals bond angles and torsion angles. For example, the urea moiety typically adopts a planar conformation, while the nitrophenoxy group may exhibit rotational freedom .

Methodological Tables

Table 1: Key Spectral Data for this compound

TechniqueCritical Peaks/Data PointsReference
¹H NMR (DMSO-d6)δ 8.2 (d, 2H, Ar-H), δ 6.1 (s, 2H, NH₂)
IR (KBr)1720 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym)
HPLC (RT)8.2 min (C18, 70% MeOH/water)

Table 2: Thermodynamic Properties from NIST Data (Analogous Ureas)

PropertyValue (kJ/mol)Reference
ΔfH° (solid)-245.3 ± 2.1
ΔrH° (hydrolysis in H2O)+18.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.